molecular formula C11H20N4O B2550650 3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101195-15-5

3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No. B2550650
CAS RN: 2101195-15-5
M. Wt: 224.308
InChI Key: BUZYSBJRJJVOSF-UHFFFAOYSA-N
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Description

“3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of these compounds often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems .


Molecular Structure Analysis

Pyrazoles are a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . They are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1, and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their reactivity is influenced by their tautomeric and conformational preferences . N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1, and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .

properties

IUPAC Name

5-amino-N-(2-methylpropyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-7(2)6-13-11(16)9-5-10(12)14-15(9)8(3)4/h5,7-8H,6H2,1-4H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZYSBJRJJVOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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